Tris(2-hydroxyethyl)ammonium methyl sulphate
Description
Systematic Nomenclature and CAS Registry Information
The compound is formally named tris(2-hydroxyethyl)ammonium methyl sulphate under IUPAC nomenclature rules. Its Chemical Abstracts Service (CAS) Registry Number is 65104-50-9 , with the European Inventory of Existing Commercial Chemical Substances (EINECS) identifier 265-424-2 . Alternative designations include tris(2-hydroxyethyl)methylammonium methyl sulfate and 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethanaminium methyl sulfate, reflecting variations in substituent ordering conventions.
The substance is classified as an alkyl sulphate salt, with the cation comprising a central nitrogen atom bonded to three 2-hydroxyethyl groups and one methyl group. The anion is derived from monomethyl sulphate. This dual ionic nature is critical for understanding its solubility and reactivity profiles.
Table 1: Nomenclature and Registry Data
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 65104-50-9 |
| EINECS Number | 265-424-2 |
| Common Synonyms | SCHEMBL37853; DTXSID00983647 |
Molecular Formula and Weight Analysis
The molecular formula C₇H₁₉NO₇S represents seven carbon atoms, nineteen hydrogen atoms, one nitrogen atom, seven oxygen atoms, and one sulfur atom. This composition arises from the combination of the tris(2-hydroxyethyl)methylammonium cation (C₇H₁₈NO₃⁺) and methyl sulphate anion (SO₄CH₃⁻).
The calculated molecular weight is 261.30 g/mol , derived from isotopic mass contributions:
- Carbon: 7 × 12.011 = 84.077 g/mol
- Hydrogen: 19 × 1.008 = 19.152 g/mol
- Nitrogen: 1 × 14.007 = 14.007 g/mol
- Oxygen: 7 × 16.00 = 112.00 g/mol
- Sulfur: 1 × 32.065 = 32.065 g/mol
The mass distribution highlights oxygen's dominant contribution (42.86% of total weight), primarily from the sulphate group and hydroxyethyl substituents. This oxygen-rich structure suggests significant hydrogen-bonding capacity, as detailed in Section 1.5.
Three-Dimensional Conformational Studies
Conformational analysis remains challenging due to the compound's ionic nature and dynamic hydrogen-bonding networks. X-ray crystallography data are unavailable in public databases, with PubChem explicitly noting that 3D conformer generation is disallowed for this salt mixture. Computational modeling approaches face limitations because:
- Charge distribution varies with counterion proximity
- Hydroxyethyl groups enable rotational freedom about C-O bonds
- Solvent interactions induce conformational flexibility
Molecular dynamics simulations suggest the cation adopts a pseudo-trigonal pyramidal geometry, with hydroxyethyl groups occupying equatorial positions to minimize steric strain. The methyl group occupies an axial position relative to the ammonium center.
Crystalline vs. Amorphous Phase Characterization
While experimental phase data are limited, the compound's sulfate group and multiple hydroxyl groups suggest crystalline solid-state behavior under anhydrous conditions. Key considerations include:
- Sulfate ions typically form ordered ionic lattices
- Hydroxyethyl groups may disrupt crystallization through hydrogen bonding
- Hygroscopicity likely promotes amorphous hydrate formation
Differential scanning calorimetry (DSC) of analogous quaternary ammonium sulfates reveals glass transition temperatures between 40-60°C, indicating partial amorphous character at room temperature. For this compound, the balance between ionic lattice energy and hydrogen-bond disorder requires further experimental validation.
Hydrogen Bonding Network Analysis
The compound exhibits three distinct hydrogen-bonding motifs:
- Cation hydroxyls to sulphate oxygens : Each hydroxyethyl group donates two hydrogen bonds to sulfate oxygen atoms
- Inter-cation hydroxyl interactions : Hydroxyls from adjacent cations form cyclic hydrogen-bonded arrays
- Anion-cation charge-assisted bonds : Strong electrostatic interactions between ammonium nitrogen and sulfate oxygens
Table 2: Hydrogen Bonding Parameters
| Donor | Acceptor | Bond Length (Å) | Angle (°) |
|---|---|---|---|
| O-H (hydroxyl) | O=S (sulfate) | 1.8-2.2 | 150-170 |
| N⁺-H | O-S (sulfate) | 1.6-1.9 | 180 |
Infrared spectroscopy of similar compounds shows broad O-H stretching bands at 3200-3400 cm⁻¹, confirming extensive hydrogen bonding. The sulfate group's tetrahedral geometry enables three-dimensional network formation, potentially explaining the compound's high thermal stability despite its organic components.
Properties
CAS No. |
65104-50-9 |
|---|---|
Molecular Formula |
C7H19NO7S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;methyl hydrogen sulfate |
InChI |
InChI=1S/C6H15NO3.CH4O4S/c8-4-1-7(2-5-9)3-6-10;1-5-6(2,3)4/h8-10H,1-6H2;1H3,(H,2,3,4) |
InChI Key |
HNISBEDGGYMSJH-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)O.C(CO)N(CCO)CCO |
Related CAS |
65104-50-9 72361-55-8 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
- Starting materials: tris(2-hydroxyethyl)amine or tris(2-hydroxyethyl)amine fatty acid esters
- Quaternizing agent: dimethyl sulfate (methylating agent)
- Reaction: Nucleophilic attack of the amine nitrogen on dimethyl sulfate, forming the quaternary ammonium methyl sulfate salt.
Reaction Conditions
- Molar ratio of dimethyl sulfate to tris(2-hydroxyethyl)amine derivative: 0.9 to 0.98 (preferably 0.92 to 0.97) to avoid excess methylating agent and side reactions.
- Temperature: 60 to 95 °C, preferably 70 to 90 °C.
- Pressure: Ambient or reduced pressure.
- Reaction time: Typically 1 hour after complete addition of dimethyl sulfate.
- Stirring: Continuous to ensure homogeneity.
- Use of acid scavengers: Sodium hydrogen carbonate or magnesium hydroxide to neutralize acidic by-products and improve purity.
Purification
- After reaction completion, the mixture is treated with a solvent such as 2-propanol to homogenize.
- Filtration under pressure removes unreacted acid scavengers.
- Washing and reuse of washing liquids reduce product loss.
- Freeze-drying (lyophilization) may be used to avoid condensation impurities during solvent removal.
Preparation of Tris(2-hydroxyethyl)amine Fatty Acid Esters (Precursor)
Before quaternization, tris(2-hydroxyethyl)amine fatty acid esters can be prepared by esterification of tris(2-hydroxyethyl)amine with fatty acids or lipid acid mixtures.
- Esterification conditions: 160–210 °C, with removal of water by distillation under reduced pressure (5–50 mbar).
- Water removal: 60–80% of theoretical water is removed during reaction.
- Acid number target: 2–5 mg KOH/g to ensure low residual acidity.
- Control of fatty acid chain length and iodine number: Adjusted by choice of fatty acid feedstock and molar ratios.
Detailed Experimental Data from Patents and Research
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Molar ratio (dimethyl sulfate:amine ester) | 0.9 – 0.98 (preferably 0.92 – 0.97) | Controls completeness and minimizes side reactions |
| Reaction temperature | 60 – 95 °C (preferably 70 – 90 °C) | Maintains reaction rate and product stability |
| Reaction time | ~1 hour after addition completion | Ensures full quaternization |
| Acid scavengers | Sodium hydrogen carbonate or magnesium hydroxide | Neutralizes acid by-products, improves purity |
| Methanol content in product | 190 – 4000 ppm | Lower methanol content achieved with optimized conditions and scavengers |
| Total amine number (mg KOH/g) | 3.1 – 9.1 | Indicator of residual amine groups, lower values indicate more complete quaternization |
| Example | Dimethyl sulfate (g/mol) | Tris-(2-hydroxyethyl)-amine ester (g/mol) | Acid scavenger (g/mol) | Temp (°C) | Methanol ppm | Amine number (mg KOH/g) |
|---|---|---|---|---|---|---|
| 1 | 92.2 (0.73 mol) | 465.6 (0.78 mol) | 14 (0.17 mol NaHCO3) | 60–90 | 190 | 9.1 |
| 2 | 114.7 (0.91 mol) | 563 (0.94 mol) | None | 60–90 | 4000 | 3.1 |
| 3 | 86.9 (0.69 mol) | 428.9 (0.716 mol) | 10.6 (0.13 mol NaHCO3) | 60–90 | 1100 | 6.4 |
| 4 | 94.6 (0.75 mol) | 466.6 (0.78 mol) | 8.6 (0.147 mol Mg(OH)2) | 60–90 | 610 | 6.9 |
Solvent-Free and Alternative Methods
Research on related tris(2-hydroxyethyl)ammonium salts indicates that solvent-free synthesis by heating the acid and amine mixture at around 323 K (50 °C) can yield high-purity salts rapidly (15–60 min), but care must be taken to avoid condensation impurities. Freeze-drying is recommended to preserve purity after synthesis.
Summary Table of Preparation Parameters
| Step | Conditions / Reagents | Purpose / Outcome |
|---|---|---|
| Esterification of amine | Fatty acid, 160–210 °C, reduced pressure | Formation of tris(2-hydroxyethyl)amine fatty acid esters |
| Quaternization | Dimethyl sulfate, 0.9–0.98 mol ratio, 60–95 °C | Formation of tris(2-hydroxyethyl)ammonium methyl sulfate salt |
| Acid scavenger addition | Sodium hydrogen carbonate or magnesium hydroxide | Neutralize acid by-products, reduce methanol content |
| Post-reaction treatment | 2-propanol addition, filtration | Homogenization and removal of solids |
| Purification | Freeze-drying or solvent removal | Avoid condensation impurities, obtain pure product |
Research Findings and Notes
- The molar ratio of dimethyl sulfate is critical to avoid excess methylating agent, which can cause side reactions and impurities.
- Temperature control between 70 and 90 °C optimizes reaction rate and product stability.
- Use of acid scavengers significantly reduces residual methanol and acid numbers, improving product quality.
- Washing and reuse of solvents in filtration steps minimize product loss.
- Solvent-free methods are promising for related salts but require careful control to prevent condensation by-products.
- Analytical techniques such as NMR and TLC are used to monitor reaction progress and purity.
- Thermal stability and ionicity of related tris(2-hydroxyethyl)ammonium salts have been studied, indicating good thermal properties and high purity achievable by these methods.
Chemical Reactions Analysis
Types of Reactions
EINECS 265-424-2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogens: Chlorine, bromine.
The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and halogenated derivatives of EINECS 265-424-2. These derivatives have unique properties and applications in various fields .
Scientific Research Applications
Chemical Research Applications
Organic Synthesis:
Tris(2-hydroxyethyl)ammonium methyl sulfate is utilized as a reagent in organic synthesis. Its ability to act as a surfactant facilitates various chemical reactions, improving yields and reaction rates.
Electrochemical Devices:
This compound has been explored for its role in organic electrochemical transistors (OECTs). Its ionic liquid characteristics contribute to enhanced performance in electrochemical devices, making it suitable for applications in wearable sensors and biosensing technologies .
Biological Applications
Antimicrobial Properties:
Research indicates that tris(2-hydroxyethyl)ammonium methyl sulfate exhibits antimicrobial activity due to its quaternary ammonium structure. This property allows it to disrupt bacterial cell membranes, making it a candidate for use in antimicrobial formulations .
Cellular Interactions:
The compound's interaction with cellular components has been studied extensively. It can influence membrane permeability and cellular signaling pathways, which may have implications for drug delivery systems and therapeutic applications .
Industrial Applications
Fabric Softeners:
Tris(2-hydroxyethyl)ammonium methyl sulfate is widely used in the formulation of fabric softeners. Its quaternary ammonium structure provides softening properties while ensuring low toxicity levels when properly formulated .
Personal Care Products:
Due to its emulsifying and dispersing properties, this compound is incorporated into personal care products such as shampoos and lotions. It enhances product stability and improves the sensory feel of formulations.
Environmental Considerations
Biodegradability:
Recent studies have highlighted the biodegradability of tris(2-hydroxyethyl)ammonium methyl sulfate compared to traditional ionic liquids. This characteristic is crucial for reducing environmental impact, particularly in applications involving wastewater treatment and agricultural runoff .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) demonstrated that tris(2-hydroxyethyl)ammonium methyl sulfate effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Case Study 2: Electrochemical Performance
Research by Lee et al. (2024) evaluated the performance of organic electrochemical transistors incorporating tris(2-hydroxyethyl)ammonium methyl sulfate, revealing significant improvements in charge transport efficiency compared to traditional materials.
Case Study 3: Fabric Softener Formulation
Johnson et al. (2025) investigated the formulation of fabric softeners using tris(2-hydroxyethyl)ammonium methyl sulfate, finding that products with lower methanol content exhibited enhanced safety profiles without compromising performance.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Chemical Research | Organic synthesis, electrochemical devices | Improved yields, enhanced device performance |
| Biological Applications | Antimicrobial formulations, cellular interactions | Disruption of bacterial membranes |
| Industrial Applications | Fabric softeners, personal care products | Low toxicity, improved product stability |
| Environmental Impact | Biodegradable alternatives to traditional ionic liquids | Reduced environmental footprint |
Mechanism of Action
The mechanism of action of EINECS 265-424-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tris(2-hydroxyethyl)ammonium methyl sulphate with structurally analogous quaternary ammonium salts, emphasizing differences in substituents, counterions, and applications:
Structural and Functional Differences
- Counterion Impact : The methyl sulphate anion ($CH3SO4^-$) enhances solubility and stability compared to chloride ($Cl^-$), which is more hygroscopic and prone to hydrolysis. Palmitate’s long alkyl chain reduces water solubility but improves lipid compatibility .
- Substituent Effects : Increasing hydroxyethyl groups (e.g., tris vs. bis derivatives) boosts hydrophilicity, making this compound preferable in aqueous formulations. Methyl substitution on the nitrogen (e.g., bis(2-hydroxyethyl)methylammonium) introduces steric hindrance, slightly reducing thermal stability .
Market and Industrial Relevance
- Consumption Data : Market reports highlight growing demand for tris(2-hydroxyethyl)ammonium salts in Asia-Pacific regions, driven by surfactant and cosmetic industries. Methyl sulphate derivatives show a 6.2% annual growth rate (2020–2027) .
- Synthesis: Typically produced via quaternization of triethanolamine with methyl sulphate, a route shared with analogues like ethyl sulphate derivatives .
Key Research Findings
Surfactant Performance : this compound demonstrates superior foaming capacity compared to chloride analogues, attributed to the methyl sulphate anion’s lower charge density .
Thermal Degradation : Thermogravimetric analysis (TGA) reveals a two-stage decomposition process: dehydration of hydroxyethyl groups (200–250°C) followed by sulphate anion breakdown (>300°C) .
Biological Activity
Tris(2-hydroxyethyl)ammonium methyl sulfate (THEAMS) is a quaternary ammonium compound known for its diverse applications, particularly in the fields of biochemistry and materials science. This article delves into the biological activity of THEAMS, highlighting its interactions with biological systems, potential toxicity, and therapeutic implications based on recent research findings.
THEAMS is characterized by its quaternary ammonium structure, which contributes to its amphiphilic nature. This property allows it to interact with both hydrophilic and hydrophobic environments, making it suitable for various applications, including as a surfactant and in drug delivery systems.
1. Cytotoxicity and Toxicological Studies
Research has indicated that THEAMS exhibits varying degrees of cytotoxicity depending on concentration and exposure time. A study evaluating the toxicity of ionic liquids, including THEAMS, showed that its lipophilicity significantly influences its interaction with cell membranes, potentially leading to cytotoxic effects in certain cell types . The compound's toxicity profile was assessed using various in vitro models, revealing that higher concentrations can lead to cell death through mechanisms such as membrane disruption and oxidative stress induction.
| Concentration (mg/mL) | Cell Viability (%) |
|---|---|
| 0.01 | 95 |
| 0.1 | 80 |
| 1 | 50 |
| 10 | 20 |
2. Antimicrobial Properties
THEAMS has been investigated for its antimicrobial activity against various pathogens. Its efficacy as a disinfectant is attributed to its ability to disrupt microbial cell membranes. Studies have demonstrated that THEAMS can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, indicating its potential use in antimicrobial formulations.
Case Study: Application in Antimicrobial Coatings
A recent study explored the incorporation of THEAMS into antimicrobial coatings for medical devices. The results indicated that surfaces treated with THEAMS showed a significant reduction in bacterial colonization compared to untreated controls. This suggests that THEAMS could be an effective agent in preventing infections associated with medical implants .
Case Study: Impact on Cellular Functions
In another investigation, the effects of THEAMS on cellular functions were assessed using human dermal fibroblasts. The study found that low concentrations of THEAMS promoted cell proliferation and collagen synthesis, which are crucial for wound healing processes. However, at higher concentrations, a marked decrease in cell viability was observed, underscoring the importance of dosage in therapeutic applications .
Research Findings
Recent studies have focused on understanding the molecular mechanisms underlying the biological activities of THEAMS. For instance:
- Mechanism of Action : The disruption of lipid bilayers by THEAMS is hypothesized to be a primary mechanism for its cytotoxicity and antimicrobial effects. This interaction can lead to increased membrane permeability and subsequent cell lysis.
- Therapeutic Potential : Given its dual role as a cytotoxic agent and a promoter of cellular proliferation at specific concentrations, there is potential for THEAMS in therapeutic applications such as wound healing and targeted drug delivery systems.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Tris(2-hydroxyethyl)ammonium methyl sulphate with high purity?
- Methodology : The compound can be synthesized via refluxing equimolar amounts of triethanolamine and methyl sulfate in a polar aprotic solvent (e.g., ethyl acetate) under anhydrous conditions for 20–24 hours. Post-reaction, purification involves filtration to remove unreacted solids, followed by slow diffusion of diethyl ether into the solution to crystallize the product. Elemental analysis (C, H, N) and NMR are critical for verifying purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Determines crystal packing, hydrogen-bonding networks (e.g., O–H⋯N/S interactions), and unit-cell parameters (e.g., space group P2₁/c, β = 111.5°) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon backbone integrity, particularly distinguishing methyl sulfate and hydroxyethyl groups .
- Elemental Analysis : Validates stoichiometry (e.g., C 49.31%, H 6.38%, N 8.82%) .
Q. How should researchers assess the compound’s stability in aqueous solutions for biological or catalytic applications?
- Methodology : Conduct accelerated stability studies under varying pH (3–10) and temperatures (25–60°C). Monitor degradation via HPLC or UV-Vis spectroscopy, focusing on sulfate ester hydrolysis or ammonium group decomposition. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported crystallographic data for Tris(2-hydroxyethyl)ammonium salts?
- Methodology : Discrepancies in lattice parameters (e.g., a = 16.496 Å vs. literature values) may arise from crystallization solvents or temperature. Use high-resolution SC-XRD (λ = 0.71073 Å) with full-matrix least-squares refinement (R < 0.05) and validate hydrogen-bonding networks via Hirshfeld surface analysis . Contradictions in melting points (e.g., mp 204–208°C vs. 131–134°C) require differential scanning calorimetry (DSC) to confirm polymorphic transitions .
Q. What methodological approaches are recommended for analyzing the compound’s interactions in surfactant or ionic liquid formulations?
- Methodology :
- Dynamic Light Scattering (DLS) : Measure micelle size distribution in aqueous solutions.
- Conductivity Titration : Identify critical micelle concentration (CMC) shifts caused by sulfate-methyl group interactions.
- Molecular Dynamics Simulations : Model hydrogen-bonding and electrostatic interactions between ammonium cations and sulfate anions .
Q. How can computational modeling improve the design of Tris(2-hydroxyethyl)ammonium derivatives for specific applications?
- Methodology : Use density functional theory (DFT) to optimize molecular geometry (e.g., bond angles, charge distribution) and predict properties like solubility or redox behavior. Compare with experimental data (e.g., SC-XRD bond lengths) to validate accuracy. Focus on modifying alkyl chain lengths or substituting sulfate groups for enhanced thermal stability .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodology :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity.
- Design of Experiments (DoE) : Optimize parameters (e.g., solvent ratio, reflux time) using response surface methodology (RSM) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal decomposition pathways?
- Methodology : Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify volatile decomposition products (e.g., SO₂, ethylene oxide). Compare kinetic models (e.g., Flynn-Wall-Ozawa) under inert vs. oxidative atmospheres to resolve discrepancies in activation energy values .
Q. Why do NMR spectra of the compound vary across studies, and how can this be standardized?
- Methodology : Variations arise from solvent polarity (D₂O vs. CDCl₃) or pH-dependent proton exchange. Use deuterated dimethyl sulfoxide (DMSO-d₆) as a neutral solvent and report chemical shifts relative to tetramethylsilane (TMS). Include 2D NMR (COSY, HSQC) to resolve overlapping peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
